7-hydroxy-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one
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Overview
Description
7-hydroxy-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one is a synthetic compound belonging to the chromone family Chromones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted benzaldehydes with 2-hydroxyacetophenone derivatives under basic conditions to form the chromone core. Subsequent functionalization steps introduce the piperidine and phenyl groups.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the chromone ring can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation of the hydroxyl group yields ketones, while reduction of the carbonyl group results in alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Potential use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-2-methyl-4H-chromen-4-one: Lacks the piperidine and phenyl groups, which may affect its biological activity.
2-methyl-8-((3-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one: Similar structure but without the hydroxyl group, potentially altering its reactivity and interactions.
Uniqueness
The presence of both the piperidine and phenyl groups, along with the hydroxyl group, makes 7-hydroxy-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one unique. These functional groups contribute to its distinct chemical properties and potential biological activities.
Properties
IUPAC Name |
7-hydroxy-2-methyl-8-[(3-methylpiperidin-1-yl)methyl]-3-phenylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c1-15-7-6-12-24(13-15)14-19-20(25)11-10-18-22(26)21(16(2)27-23(18)19)17-8-4-3-5-9-17/h3-5,8-11,15,25H,6-7,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLJHZIGKGQYED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC=C4)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>54.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49647324 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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